molecular formula C13H18BrFN2O B14911966 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide

4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide

Cat. No.: B14911966
M. Wt: 317.20 g/mol
InChI Key: RPIYBSSUPVVZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and an isopropyl(methyl)amino group attached to a benzamide core. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while fluorination can be achieved using a fluorinating agent such as Selectfluor.

    Amidation: The formation of the benzamide core involves the reaction of the brominated and fluorinated benzene derivative with an appropriate amine. This step can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of Isopropyl(methyl)amino Group: The final step involves the introduction of the isopropyl(methyl)amino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate product with isopropyl(methyl)amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halides, amines, and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.

    Industry: In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Similar in structure but lacks the isopropyl(methyl)amino group.

    2-Bromo-4-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide: Similar but with different positions of bromine and fluorine atoms.

    4-Amino-2-fluoro-N-methylbenzamide: Contains an amino group instead of the isopropyl(methyl)amino group.

Uniqueness

4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the isopropyl(methyl)amino group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18BrFN2O

Molecular Weight

317.20 g/mol

IUPAC Name

4-bromo-2-fluoro-N-[2-[methyl(propan-2-yl)amino]ethyl]benzamide

InChI

InChI=1S/C13H18BrFN2O/c1-9(2)17(3)7-6-16-13(18)11-5-4-10(14)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)

InChI Key

RPIYBSSUPVVZNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCNC(=O)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.